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Compound of Interest

Compound Name: 4-Methoxybenzene-1,3-diol

Cat. No.: B119832 Get Quote

Introduction: Unveiling the Potential of 4-
Methoxyresorcinol
4-Methoxyresorcinol, also known as 2,4-dihydroxyanisole, is a phenolic compound of

significant interest to the scientific community, particularly for researchers, scientists, and

professionals in drug development. Its unique chemical structure, featuring both hydroxyl and

methoxy functional groups on a benzene ring, imparts a range of physicochemical properties

that make it a valuable building block in organic synthesis and a promising candidate in

medicinal chemistry. This guide provides a comprehensive overview of the core

physicochemical characteristics of 4-methoxyresorcinol, offering both foundational knowledge

and practical insights for its application in a research and development setting.

Recent studies have highlighted the potential of 4-methoxyresorcinol and its derivatives in

various therapeutic areas. For instance, it has been investigated for its anticancer activities,

with studies showing moderate efficacy against cell lines such as MCF-7, MDA-MB-231, and

LNCaP.[1] Furthermore, the resorcinol scaffold is a well-known pharmacophore, and its

derivatives have been explored as potent tyrosinase inhibitors, suggesting applications in

dermatology and for treating hyperpigmentation disorders. The meta-dihydroxy arrangement in

resorcinols confers resistance to oxidation by tyrosinase while still allowing for favorable

interactions with the enzyme's copper ions.[1] This technical guide will delve into the essential

physicochemical parameters that govern the behavior and reactivity of 4-methoxyresorcinol,
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providing a solid foundation for its strategic use in the design and synthesis of novel

therapeutic agents.

Core Physicochemical Properties: A Quantitative
Overview
The utility of a chemical entity in drug design and development is fundamentally linked to its

physicochemical properties. These parameters influence its solubility, absorption, distribution,

metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The key

physicochemical properties of 4-methoxyresorcinol are summarized in the table below, followed

by a detailed discussion of each.

Property Value Source(s)

Molecular Formula C₇H₈O₃ [2][3][4][5]

Molecular Weight 140.14 g/mol [2][3][4][5]

Appearance Yellow Oil / Solid [5]

Color
Very Dark Red to Very Dark

Brown (Solid)
[5]

Melting Point 66 °C [5]

Boiling Point 123-125 °C at 1.5 Torr [5]

Density 1.270 ± 0.06 g/cm³ (Predicted) [5]

pKa 9.76 ± 0.10 (Predicted) [5]

Solubility
Slightly soluble in DMSO and

Methanol
[5]

Structural and Molecular Characteristics
4-Methoxyresorcinol possesses the chemical structure 4-methoxybenzene-1,3-diol. Its
identity is unambiguously confirmed by the following identifiers:

CAS Number: 6100-60-3[2][3][5]
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InChI: 1S/C7H8O3/c1-10-7-3-2-5(8)4-6(7)9/h2-4,8-9H,1H3[4][5]

InChIKey: GPJJASIJVRXZFI-UHFFFAOYSA-N[4][5]

SMILES: COc1ccc(O)cc1O[4][5]

// Nodes for the atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5

[label="C"]; C6 [label="C"]; O1 [label="O"]; O2 [label="O"]; O3 [label="O"]; C7 [label="C"]; H1

[label="H"]; H2 [label="H"]; H3 [label="H"]; H4 [label="H"]; H5 [label="H"]; H6 [label="H"]; H7

[label="H"]; H8 [label="H"];

// Edges for the bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- O1; O1

-- H1; C3 -- O2; O2 -- H2; C4 -- O3; O3 -- C7; C7 -- H3; C7 -- H4; C7 -- H5; C2 -- H6; C5 -- H7;

C6 -- H8;

} 4-Methoxyresorcinol Structure

Melting and Boiling Points: Indicators of Purity and
Intermolecular Forces
The melting point of a solid is a critical indicator of its purity. For 4-methoxyresorcinol, a sharp

melting point at 66 °C suggests a high degree of purity.[5] The boiling point, recorded as 123-

125 °C at a reduced pressure of 1.5 Torr, is another important physical constant that provides

information about the compound's volatility and the strength of its intermolecular forces.[5]

Acidity (pKa): A Key Determinant of Ionization and
Biological Activity
The predicted pKa of 9.76 ± 0.10 for 4-methoxyresorcinol indicates that it is a weak acid, a

characteristic feature of phenolic compounds.[5] The pKa value is crucial for predicting the

ionization state of the molecule at a given pH, which in turn influences its solubility, membrane

permeability, and interaction with biological targets. In a physiological environment with a pH of

approximately 7.4, 4-methoxyresorcinol will exist predominantly in its neutral, protonated form.

Solubility Profile: Guiding Formulation and Experimental
Design
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The solubility of 4-methoxyresorcinol is reported as "slightly soluble" in dimethyl sulfoxide

(DMSO) and methanol.[5] This information is vital for researchers when preparing solutions for

in vitro assays, analytical testing, and synthetic reactions. The amphiphilic nature of the

molecule, with its polar hydroxyl groups and a more nonpolar methoxy and benzene ring,

dictates its solubility in various solvents.

Experimental Protocols for Physicochemical
Characterization
To ensure the scientific integrity and reproducibility of research, it is essential to employ

standardized and validated experimental protocols for determining the physicochemical

properties of a compound. This section outlines detailed methodologies for the characterization

of 4-methoxyresorcinol.

Synthesis of 4-Methoxyresorcinol
A common synthetic route to 4-methoxyresorcinol starts from isovanillin (3-hydroxy-4-

methoxybenzaldehyde).[5]

Materials:

Isovanillin

Dry chloroform

Performic acid

Alcoholic potassium hydroxide solution (10%)

Aqueous ethanol (80%)

Dilute hydrochloric acid

Ether

Anhydrous sodium sulfate

Procedure:
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Dissolve isovanillin (10 g, 0.066 mole) in dry chloroform (100 ml) and cool the solution to

0°C.

Add performic acid dropwise to the vigorously stirred solution. Monitor the reaction progress

using thin-layer chromatography (TLC).

Once the isovanillin is consumed, stir the mixture for an additional 3 hours and then remove

the solvent in vacuo.

Treat the resulting formate of isovanillin with a 10% alcoholic potassium hydroxide solution

until the solution is alkaline.

Reflux the reaction mixture for 1 hour with a 10% solution of potassium hydroxide in 80%

aqueous ethanol.

Remove the solvent in vacuo and acidify the remaining solution with dilute hydrochloric acid.

Extract the aqueous solution with ether (4 x 100 ml).

Dry the combined ether extracts over anhydrous sodium sulfate and distill to obtain 4-

methoxyresorcinol as an oil, which solidifies on cooling.[5]
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Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of

chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Provides information about the number and types of protons in the molecule and

their neighboring atoms. For 4-methoxyresorcinol, one would expect signals for the aromatic

protons, the hydroxyl protons, and the methoxy protons. The chemical shifts (δ) and coupling

constants (J) are characteristic of the molecule's structure.

¹³C NMR: Reveals the number of different carbon environments in the molecule. The

spectrum of 4-methoxyresorcinol would show distinct signals for the aromatic carbons and

the methoxy carbon.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the

functional groups present in a molecule. The IR spectrum of 4-methoxyresorcinol would be

expected to show characteristic absorption bands for:

O-H stretching of the hydroxyl groups (typically a broad band around 3200-3600 cm⁻¹).

C-H stretching of the aromatic ring and the methoxy group (around 2850-3100 cm⁻¹).

C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹).

C-O stretching of the ether and phenol groups (around 1000-1300 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the

electronic transitions within a molecule. Phenolic compounds like 4-methoxyresorcinol typically

exhibit characteristic absorption maxima in the UV region. For reference, 4-methoxyphenol

shows absorption maxima at 222 nm and 282 nm.[6] The exact λmax for 4-methoxyresorcinol

would need to be determined experimentally in a suitable solvent, such as methanol or ethanol.

Applications in Drug Development: A Compound of
Growing Importance
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The unique structural features of 4-methoxyresorcinol make it an attractive scaffold for the

development of new therapeutic agents.

Tyrosinase Inhibition and Dermatological Applications
As a resorcinol derivative, 4-methoxyresorcinol is a promising candidate for the development of

tyrosinase inhibitors. Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a

target for treating hyperpigmentation disorders such as melasma and age spots. The meta-

dihydroxy substitution pattern of resorcinols is known to be crucial for their inhibitory activity, as

it resists oxidation by the enzyme.[1]
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Anticancer Potential
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Recent in vitro studies have demonstrated the anticancer potential of 4-methoxyresorcinol. It

has shown moderate activity against breast cancer (MCF-7, MDA-MB-231) and prostate cancer

(LNCaP) cell lines.[1] Furthermore, radioiodinated derivatives of 4-methoxyresorcinol have

shown significant cellular uptake in MCF-7 cells, suggesting its potential as a scaffold for

developing radiopharmaceuticals for cancer diagnosis and therapy.[1]

Safety and Handling: A Researcher's Responsibility
As with any chemical compound, proper safety precautions must be observed when handling

4-methoxyresorcinol. Based on available safety data sheets for similar compounds, the

following guidelines should be followed:

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles,

gloves, and a lab coat.

Handling: Avoid inhalation of dust or vapors. Use in a well-ventilated area or under a fume

hood. Avoid contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry, and dark place.[5]

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water and

seek medical advice. If inhaled, move to fresh air. If swallowed, seek immediate medical

attention.

Conclusion: A Versatile Tool for Scientific
Advancement
4-Methoxyresorcinol is a compound with a rich profile of physicochemical properties that make

it a valuable asset in the fields of organic synthesis and drug discovery. Its potential as a

tyrosinase inhibitor and an anticancer agent warrants further investigation. This technical guide

has provided a comprehensive overview of its key characteristics and the experimental

methodologies for their determination. By understanding and applying this knowledge,

researchers can effectively harness the potential of 4-methoxyresorcinol to drive innovation and

contribute to the development of new and improved therapeutic solutions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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